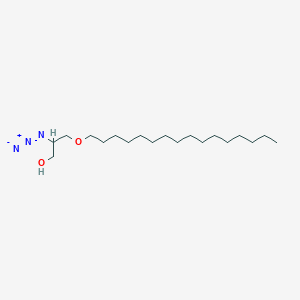
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a long hexadecyl chain, and a glycerol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.
Azidation: The protected intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Deprotection: Finally, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies. The long hexadecyl chain imparts hydrophobic properties, making it suitable for incorporation into lipid membranes and micelles.
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-desoxy-3-O-octadecylglycerol: Similar structure but with an octadecyl chain.
2-Azido-2-desoxy-3-O-dodecylglycerol: Similar structure but with a dodecyl chain.
Uniqueness
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is unique due to its specific chain length and the presence of the azido group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired, such as in the formation of lipid-based delivery systems or in bioconjugation reactions.
Properties
Molecular Formula |
C19H39N3O2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-azido-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-18-19(17-23)21-22-20/h19,23H,2-18H2,1H3 |
InChI Key |
IHRWQKTXBRAWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















